molecular formula C12H19N B2942657 (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine CAS No. 2248174-59-4

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine

Cat. No.: B2942657
CAS No.: 2248174-59-4
M. Wt: 177.291
InChI Key: VUKPCUKRBNUMDV-SNVBAGLBSA-N
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Description

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is an organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine under controlled conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The process requires careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol
  • 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline

Uniqueness

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-3-(4-ethylphenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKPCUKRBNUMDV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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